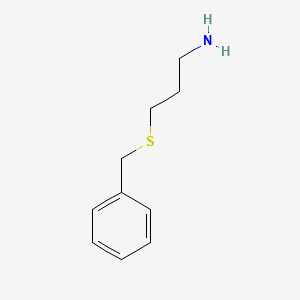

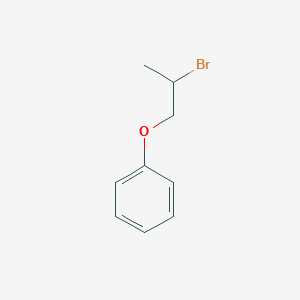

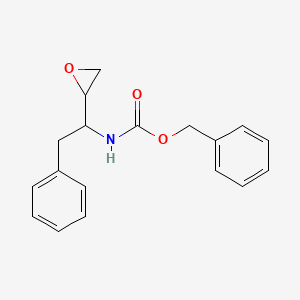

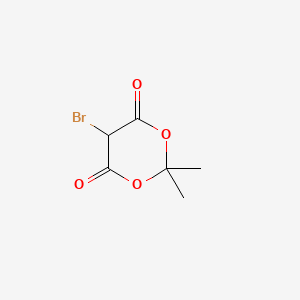

![molecular formula C18H18O3 B1284139 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid CAS No. 5366-53-0](/img/structure/B1284139.png)

6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, each of which needs to be carefully characterized. For instance, the synthesis of (propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid involved a series of reactions including Kondakof condensation, Diels-Alder reaction, and reduction of the ketone . This approach is indicative of the type of synthetic strategy that might be employed for the synthesis of 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid, although the specific reactions would differ due to the distinct structural features of the biphenyl group.

Molecular Structure Analysis

The molecular structure of organic compounds can significantly influence their physical and chemical properties. For example, two polymorphic forms of 6-oxo-6-(phenylamino)hexanoic acid were observed, with different hydrogen bonding patterns leading to the formation of ribbons or sheets in the crystal lattice . This suggests that the molecular structure of 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid could also exhibit polymorphism, which would be an important consideration in its characterization.

Chemical Reactions Analysis

The reactivity of organic acids can lead to various chemical transformations. In one study, 6-aroyl-4-oxohexanoic acids were prepared and could interconvert with 5-aryl-2-furanpropionic acids under certain conditions . This indicates that 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid may also participate in similar equilibrium reactions or could be used as an intermediate in the synthesis of other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. For instance, the presence of different functional groups and the overall molecular conformation can affect properties like solubility, melting point, and reactivity. While the papers do not directly discuss the properties of 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid, the studies of related compounds provide a foundation for predicting its behavior. The polymorphism observed in related compounds suggests that the physical properties of 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid could vary depending on its crystalline form .

Applications De Recherche Scientifique

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Summary : Biphenyl carboxylic acid derivatives have been used as potent URAT1 inhibitors . URAT1 is a clinically validated target for the treatment of hyperuricemia and gout .

- Methods : The molecular design of new URAT1 inhibitors generally resorts to ligand-based approaches . Two series of biphenyl carboxylic acids were designed based on the structures of URAT1 inhibitors Epaminurad and Telmisartan via a strategy of pharmacophore fusion . Fifty-one novel compounds were synthesized .

- Results : Most of the synthesized compounds showed obvious inhibition against human URAT1 . A1 and B21 were identified as the most potent URAT1 inhibitors in series A and B, respectively . They exhibited IC50 values of 0.93 μM and 0.17 μM, which were comparable or superior to the clinical uricosuric drug benzbromarone .

Application in Organic Synthesis

- Field : Organic Synthesis

- Summary : Biphenyl is often formed as a byproduct in the Grignard reaction . This reaction is valuable for its ability to form carbon-carbon bonds .

- Methods : The Grignard reagents are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile .

- Results : Biphenyl, which is formed from a coupling reaction between unreacted bromobenzene and Grignard reagent, is often observed as a major impurity in this reaction . Formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .

Application in Material Science

- Field : Material Science

- Summary : Biphenyl is used as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents . Biphenyl is also an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .

- Methods : The production of PCBs involves the chlorination of biphenyl .

- Results : PCBs have been widely used in various applications due to their chemical stability, non-flammability, and excellent electrical insulating properties .

Application in Stereochemistry

- Field : Stereochemistry

- Summary : Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . In the gas phase the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .

- Methods : The stereochemistry of biphenyl is determined by the twist angle between the two phenyl rings .

- Results : In the room-temperature solid, biphenyl is crystalline with space group P2 1 /c, which does not allow for chiral crystals .

Application in Click Chemistry

- Field : Click Chemistry

- Summary : An interesting and useful application of organic azides is a process technically called the “copper-catalyzed azide-alkyne cycloaddition”, but more commonly just called the "alkyne-azide click reaction" .

- Methods : The click reaction involves the reaction of an azide with an alkyne to form a triazole .

- Results : The click reaction is highly selective, efficient, and can be performed under mild conditions . It has been widely used in various fields including drug discovery, materials science, and bioconjugation .

Safety And Hazards

As with any chemical compound, handling “6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid” would require appropriate safety precautions. For example, the compound could potentially cause skin and eye irritation, and may be harmful if swallowed . Therefore, it should be handled with care, using appropriate personal protective equipment .

Orientations Futures

The future directions for research on this compound could be vast and would depend on its potential applications. For example, if the compound shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

Propriétés

IUPAC Name |

6-oxo-6-(4-phenylphenyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c19-17(8-4-5-9-18(20)21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUVUUGURDBVII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575211 |

Source

|

| Record name | 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid | |

CAS RN |

5366-53-0 |

Source

|

| Record name | 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.